12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene
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Overview
Description
Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex heterocyclic compound that features a pyridine ring fused with a cycloheptapyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene typically involves multi-step organic reactions. One common approach is the metal- and column-free synthesis of pyridin-2-yl ureas, which involves one-pot ammonolysis using a wide range of aryl and alkyl amines . This method results in nearly quantitative conversions and is not hindered by donor or acceptor groups on secondary amine rings .
Industrial Production Methods
the principles of green chemistry, such as catalyst-free synthesis and environmentally friendly techniques, are often employed to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis under mild conditions.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: Substitution reactions, particularly involving the pyridine ring, are common and can be achieved using various reagents and conditions.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridin-2-yl derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone has several scientific research applications:
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of collagen prolyl 4-hydroxylases, leading to reduced collagen expression and potential anti-fibrotic effects . The compound’s structure allows it to bind to these enzymes and disrupt their normal function.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl ureas: These compounds share the pyridine ring and exhibit similar pharmacological activities.
Pyridin-2-yl-methanones: These derivatives are formed through oxidation reactions and have similar chemical properties.
Pyrimidine derivatives: Compounds containing pyrimidine rings are also similar in structure and function.
Uniqueness
Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an anti-fibrotic agent make it a valuable compound for further research and development .
Properties
IUPAC Name |
pyridin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15(12-3-1-2-6-17-12)19-10-4-5-14(19)11-8-16-9-18-13(11)7-10/h1-3,6,8-10,14H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENXQIFXWGTNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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